molecular formula C9H12ClN3O3S2 B3000557 Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 391874-90-1

Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B3000557
CAS No.: 391874-90-1
M. Wt: 309.78
InChI Key: ZLCNULJGYZEENS-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3-chloropropanamido group and at position 2 with a thioether-linked ethyl acetate moiety.

Synthesis routes for analogous compounds (e.g., ) typically involve nucleophilic substitution between thiol-containing thiadiazoles and ethyl chloroacetate under basic conditions .

Properties

IUPAC Name

ethyl 2-[[5-(3-chloropropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3S2/c1-2-16-7(15)5-17-9-13-12-8(18-9)11-6(14)3-4-10/h2-5H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCNULJGYZEENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant studies that highlight its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, which includes the formation of the thiadiazole ring and subsequent acylation. The key steps include:

  • Formation of Thiadiazole: The initial step involves the reaction of appropriate thioketones with hydrazine derivatives to form 1,3,4-thiadiazoles.
  • Acylation Reaction: The thiadiazole is then reacted with chloroacetic acid derivatives to introduce the ethyl acetate moiety.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds containing thiadiazole moieties. This compound has shown promising activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

The compound's effectiveness against Staphylococcus aureus suggests potential applications in treating skin infections.

Enzyme Inhibition

Inhibition of acetylcholinesterase (AChE) is a significant mechanism for compounds aimed at treating neurodegenerative diseases such as Alzheimer's. This compound has been evaluated for its AChE inhibitory activity.

Table 2: AChE Inhibition Data

CompoundIC50 (µM)
This compound8.0
Standard Inhibitor (Donepezil)0.5

The IC50 value indicates that while the compound is less potent than Donepezil, it still possesses significant AChE inhibitory activity.

Case Studies

Several case studies have investigated the biological effects of similar thiadiazole derivatives:

  • Neuroprotective Effects: A study demonstrated that compounds with a thiadiazole core exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell lines.
  • Anticancer Properties: Another research highlighted that derivatives of thiadiazoles showed cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with biological targets. The binding affinity to AChE suggests that the compound fits well within the enzyme's active site, potentially stabilizing the enzyme-substrate complex and inhibiting its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s uniqueness lies in its 3-chloropropanamido side chain. Key analogs and their differences are summarized below:

Compound Name (Reference) Substituent at Position 5 Thio-Linked Group Melting Point (°C) Yield (%)
Target Compound 3-Chloropropanamido Ethyl acetate N/A N/A
Ethyl 2-((5-(4-fluorobenzamido)-...)acetate 4-Fluorobenzamido Ethyl acetate N/A N/A
Compound 5e 4-Chlorobenzylthio Phenoxyacetamide 132–134 74
Compound 5j 4-Chlorobenzylthio Isopropylphenoxyacetamide 138–140 82
Compound 44 4-Methoxybenzamido Ethyl acetate N/A N/A
Compound 4l 3-Chlorobenzamido Tetrahydro-2H-pyran 178–180 78.5

Key Observations :

  • Chlorine vs. Fluorine Substituents : The 3-chloropropanamido group in the target compound offers greater steric bulk and slightly lower electronegativity compared to the 4-fluorobenzamido group in . This may enhance hydrophobic interactions in biological systems but reduce solubility.
  • Melting Points : Derivatives with aromatic substituents (e.g., 4l ) exhibit higher melting points (~178°C) than aliphatic variants (e.g., 5j: 138°C ), suggesting stronger crystal lattice interactions in aromatic systems.
Antifungal Activity

highlights that 1,3,4-thiadiazole derivatives with substituted thioethers (e.g., oxadiazole hybrids) exhibit antifungal activity via ergosterol biosynthesis inhibition .

Cytotoxic Activity
Antioxidant and Antibacterial Activity

describes ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate derivatives with antioxidant properties, attributed to phenolic hydroxyl groups .

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